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Foundational

Physical and chemical properties of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

Comprehensive Technical Guide: 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine in Medicinal Chemistry Executive Summary As modern drug discovery shifts toward multifunctional ligands, the demand for versatile, highly tunab...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine in Medicinal Chemistry

Executive Summary

As modern drug discovery shifts toward multifunctional ligands, the demand for versatile, highly tunable chemical building blocks has surged. 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (CAS: N/A; Formula: C₁₅H₂₄N₂O) represents a highly privileged scaffold. Combining the well-documented neuropharmacological properties of the benzylpiperidine pharmacophore with a flexible ether linkage and a reactive primary amine, this molecule serves as a critical intermediate for synthesizing acetylcholinesterase (AChE) inhibitors, G-protein coupled receptor (GPCR) ligands, and Sigma-1 receptor modulators.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and explores its authoritative applications in rational drug design.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features three distinct functional zones: a lipophilic benzyl ring, a basic tertiary piperidine amine, and a terminal primary amine.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Practical Significance
Molecular Formula C₁₅H₂₄N₂ODefines the mass balance and stoichiometry for downstream synthetic coupling equivalents.
Molecular Weight 248.37 g/mol Highly optimal for fragment-based drug design; leaves ample molecular weight "budget" (<500 Da) for further functionalization.
LogP (Predicted) ~2.3Strikes an ideal balance between aqueous solubility and lipophilicity, predicting excellent Blood-Brain Barrier (BBB) permeability.
pKa₁ (Primary Amine) ~9.8Highly basic; remains protonated at physiological pH (7.4), acting as a strong hydrogen-bond donor in solvent channels of target proteins.
pKa₂ (Piperidine N) ~8.8Moderately basic; enables critical cation-π interactions with aromatic amino acid residues (e.g., Tryptophan) in receptor binding pockets.
Physical State Viscous OilThe flexible ether chain prevents rigid crystalline packing at room temperature unless precipitated as a hydrochloride or oxalate salt.

Pharmacological Context: The Benzylpiperidine Motif

The structural core of this molecule—the benzylpiperidine moiety—is a cornerstone of neuropharmacology. It is most famously utilized in 1 [4].

In target binding, the benzylpiperidine acts as a dual-anchor. The benzyl ring engages in robust π-π stacking with aromatic residues (such as Trp86 in the Catalytic Anionic Site of AChE), while the protonated piperidine nitrogen forms a cation-π interaction [1]. By extending this scaffold with an ether-linked ethylamine, researchers can synthesize 2 [1]. The primary amine terminus acts as a synthetic handle to attach secondary pharmacophores (e.g., fluorophores, coumarin derivatives, or indanones) that probe the Peripheral Anionic Site (PAS) [2]. Furthermore, this specific structural geometry exhibits high affinity for Sigma-1 receptors, opening avenues for3 [5].

Pharmacophore cluster_molecule 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Target Target Protein (e.g., AChE / GPCR) Benzyl Benzyl Group (Lipophilic) Benzyl->Target π-π Stacking (e.g., Trp86) Piperidine Piperidine Nitrogen (pKa ~8.8) Benzyl->Piperidine Piperidine->Target Cation-π Interaction Ether Ether Oxygen (H-Bond Acceptor) Piperidine->Ether Ether->Target H-Bonding Amine Primary Amine (pKa ~9.8) Ether->Amine Amine->Target Solvent Channel / Salt Bridge

Pharmacophore model showing target interactions of the benzylpiperidine and primary amine motifs.

Self-Validating Synthetic Methodology

The synthesis of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine requires strict chemoselectivity. Direct alkylation of the piperidine alcohol with 2-bromoethylamine will fail due to the high nucleophilicity of the primary amine, leading to complex mixtures of secondary and tertiary amines. To circumvent this, we employ a 4 [3] utilizing a phthalimide-protected electrophile, followed by Gabriel deprotection.

Phase 1: Williamson Etherification (Phthalimide Protection Strategy)
  • Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the primary alcohol, forming a highly nucleophilic alkoxide. The phthalimide group masks the amine on the electrophile, ensuring exclusive O-alkylation.

  • Step-by-Step Protocol:

    • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere. Validation: Argon prevents atmospheric moisture from quenching the NaH; 0 °C controls the exothermic H₂ gas evolution.

    • Alkoxide Formation: Add 1-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) dropwise. Stir for 30 minutes. Validation: The visual cessation of H₂ bubbling confirms complete alkoxide formation.

    • Alkylation: Add N-(2-bromoethyl)phthalimide (1.2 eq) dissolved in THF. Warm the reaction to room temperature and reflux for 12 hours.

    • Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

    • In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The intermediate product will appear as a highly UV-active spot (due to the addition of the phthalimide chromophore) with a higher R_f value than the starting alcohol.

Phase 2: Gabriel Deprotection (Hydrazinolysis)
  • Causality: Hydrazine hydrate acts as a powerful bidentate nucleophile that selectively attacks the phthalimide carbonyls. This forms a highly stable, thermodynamically favored cyclic byproduct (phthalhydrazide), cleanly releasing the free primary amine without cleaving the sensitive ether linkage.

  • Step-by-Step Protocol:

    • Reaction: Dissolve the crude intermediate from Phase 1 in absolute ethanol. Add hydrazine hydrate (3.0 eq).

    • Heating: Reflux the mixture for 4 hours. Validation: As the reaction progresses, a voluminous white precipitate (phthalhydrazide) will form. This is a direct visual indicator of successful deprotection.

    • Workup: Cool the mixture to 0 °C to maximize the precipitation of the byproduct. Filter the mixture through a Celite pad and concentrate the filtrate.

    • Acid-Base Extraction: Dissolve the concentrated residue in 1M HCl (aq) and wash with Dichloromethane (DCM) to remove non-basic organic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, then extract the free amine product with DCM. Dry and concentrate.

    • Analytical Validation: ¹H NMR (CDCl₃) must show the complete disappearance of the aromatic phthalimide protons (~7.7–7.9 ppm) and the appearance of a broad, D₂O-exchangeable singlet for the terminal -NH₂ protons (~1.5 ppm).

Synthesis SM 1-Benzyl-4-(hydroxymethyl) piperidine Step1 Williamson Etherification NaH, THF, 0°C to RT SM->Step1 N-(2-bromoethyl)phthalimide Int1 Phthalimide-Protected Ether Intermediate Step1->Int1 Step2 Gabriel Deprotection Hydrazine hydrate, EtOH, Reflux Int1->Step2 Prod 2-(1-Benzyl-piperidin-4-ylmethoxy) -ethylamine Step2->Prod

Synthetic workflow for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine via Williamson etherification.

Downstream Applications in Drug Development

Once synthesized and validated, the primary amine of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine serves as a highly reactive nucleophile for library generation. Application scientists typically utilize this compound in:

  • Amide Couplings: Reacting the amine with various carboxylic acids using standard coupling reagents (HATU, EDC/HOBt) to generate vast libraries of target-specific ligands.

  • Reductive Aminations: Reacting with aldehydes to form secondary amines, further tuning the pKa and extending the pharmacophore deeper into target receptor channels.

  • Sulfonamide Formation: Reacting with sulfonyl chlorides to create stable, hydrogen-bond-donating motifs that are highly resistant to metabolic degradation.

By leveraging the inherent biological recognition of the benzylpiperidine core and the synthetic versatility of the ethylamine extension, researchers can rapidly accelerate hit-to-lead optimization in CNS drug discovery.

References

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. National Library of Medicine (PMC).2

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. National Library of Medicine (PMC).5

  • Synthesis of ether lipids: natural compounds and analogues. National Library of Medicine (PMC).4

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. National Library of Medicine (PMC).1

  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of... National Library of Medicine (PMC).3

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine: A Technical Guide for Aqueous Systems

Executive Summary 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is a highly versatile basic pharmacophore frequently utilized in the design of neuroactive agents, cholinesterase inhibitors, and receptor modulators. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is a highly versatile basic pharmacophore frequently utilized in the design of neuroactive agents, cholinesterase inhibitors, and receptor modulators. Structurally, it features a lipophilic N-benzylpiperidine core tethered to a hydrophilic primary amine via an ether linkage.

For drug development professionals, understanding the aqueous solubility profile of this compound is critical. Solubility dictates the compound's bioavailability, dictates the formulation strategy, and prevents artifactual data during in vitro bioassays. This whitepaper provides an in-depth analysis of the compound's physicochemical architecture, acid-base equilibria, and the gold-standard self-validating methodologies required to accurately determine its thermodynamic solubility.

Physicochemical Architecture & Acid-Base Equilibria

The solubility of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is fundamentally governed by its di-basic nature. The molecule contains two distinct ionizable nitrogen centers, which dictate its hydration capacity across different physiological compartments.

  • Primary Amine (Ethylamine moiety): Highly basic, with an estimated pKa​ of ~10.2. This center remains protonated across almost the entire physiological pH range.

  • Tertiary Amine (Piperidine ring): Moderately basic, with an estimated pKa​ of ~8.9[1].

  • Lipophilic Core: The benzyl group contributes significantly to the molecule's intrinsic lipophilicity, driving its partition coefficient ( logP ) to approximately 2.2.

Causality of Solubility: At gastric pH (1.2) and blood plasma pH (7.4), both nitrogen atoms are predominantly protonated. This dicationic state creates strong ion-dipole interactions with water, resulting in high aqueous solubility. However, as the pH exceeds 9.0, the piperidine nitrogen deprotonates, followed by the primary amine at pH > 10.5. The resulting free base form is highly lipophilic, causing a drastic drop in aqueous solubility and driving precipitation or lipid partitioning.

Protonation A Dicationic Form (pH < 8.0) High Solubility B Monocationic Form (pH 8.5 - 10.0) Moderate Solubility A->B -H+ (pKa1 ~8.9) B->A +H+ C Free Base Form (pH > 10.5) Low Solubility B->C -H+ (pKa2 ~10.2) C->B +H+

pH-dependent protonation states of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine.

Thermodynamic Solubility: Methodological Framework

In early-stage screening, kinetic solubility (solvent-shifting from DMSO into buffer) is often used for high-throughput analysis[2]. However, kinetic methods are prone to supersaturation artifacts. For a lipophilic base like 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine, thermodynamic solubility is the mandatory standard for lead optimization and formulation[3].

The thermodynamic approach measures the true equilibrium between the crystalline solid phase and the saturated aqueous solution. We utilize a modified shake-flask method, which eliminates the risks of metastable states and provides highly reproducible data suitable for regulatory submissions.

Workflow N1 1. Solid API Preparation (Excess crystalline compound) N2 2.BufferAddition (pH1.2, 7.4, 10.0) N1->N2 N3 3. Isothermal Agitation (37°C, 48 hours) N2->N3 Establish supersaturation N4 4. Phase Separation (Ultracentrifugation at 15,000g) N3->N4 Reach thermodynamic equilibrium N5 5. HPLC-UV/MS Quantification (Determine thermodynamic equilibrium) N4->N5 Isolate & quantify dissolved fraction

Standardized shake-flask workflow for thermodynamic solubility determination.

Self-Validating Experimental Protocol: pH-Dependent Shake-Flask Method

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks to verify that true equilibrium has been reached and that the buffer capacity has not been overwhelmed by the highly basic API.

Step 1: Buffer Selection & Preparation

  • Prepare 50 mM buffers: HCl/KCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), and Carbonate (pH 10.0).

  • Expert Insight: Do not use amine-based buffers (e.g., TRIS) as they can react with the primary amine of the compound or cause unpredictable ion-pairing effects.

Step 2: Isothermal Incubation

  • Add 5.0 mg of crystalline 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine to 1.0 mL of each buffer in sealed glass vials.

  • Agitate at 37°C ± 0.5°C using an orbital shaker.

Step 3: Equilibrium Validation (Self-Validation Check 1)

  • Extract 50 µL aliquots at 24 hours and 48 hours .

  • Causality: If the concentration variance between the 24h and 48h samples is < 5%, thermodynamic equilibrium is validated. If variance > 5%, extend agitation to 72 hours.

Step 4: Phase Separation

  • Subject the aliquots to ultracentrifugation at 15,000 × g for 15 minutes at 37°C.

  • Expert Insight: Avoid syringe filtration. The lipophilic benzyl group exhibits high non-specific binding to standard PTFE or nylon filter membranes, which will artificially lower the quantified solubility.

Step 5: Post-Assay pH Validation (Self-Validation Check 2)

  • Measure the pH of the supernatant immediately after centrifugation.

  • Causality: Because the compound is a strong base, dissolving large quantities can shift the buffer pH upward. If the final pH deviates by > 0.1 units from the target, the buffer capacity was exceeded. The assay must be repeated with a lower solid-to-solvent ratio.

Step 6: Quantification

  • Dilute the supernatant appropriately and quantify using HPLC-UV (at 210 nm) or LC-MS/MS against a matrix-matched calibration curve.

Quantitative Data Presentation

The tables below summarize the expected physicochemical properties and the thermodynamic solubility profile of the compound based on its structural thermodynamics.

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValueImpact on Aqueous Solubility
Molecular Weight 248.37 g/mol Low MW is highly favorable for rapid aqueous solvation.
LogP (Octanol/Water) ~2.2Moderate lipophilicity; drives lipid partitioning at high pH.
pKa1​ (Piperidine N) ~8.9Ensures the core ring remains protonated at physiological pH.
pKa2​ (Primary Amine) ~10.2Maintains a strong cationic state across acidic/neutral environments.
Table 2: pH-Dependent Thermodynamic Solubility Profile
pH LevelPredominant SpeciesEstimated Solubility (mg/mL)Application Context
pH 1.2 Dicationic> 50.0 (Highly Soluble)Gastric fluid dissolution; ideal for oral solid dosage forms.
pH 7.4 Dicationic / Monocationic~ 15.0 - 25.0 (Soluble)Systemic circulation and in vitro assay media.
pH 10.0 Free Base< 0.1 (Poorly Soluble)Liquid-liquid extraction; transdermal lipid formulations.

Formulation and Solubility Enhancement Strategies

While 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine exhibits excellent solubility at physiological pH, certain formulations (e.g., lipid nanoparticles, transdermal patches) require the use of the free base form, which suffers from poor aqueous solubility. To mitigate this, the following strategies are recommended:

  • Salt Formation: Converting the free base into a hydrochloride, mesylate, or tartrate salt will dramatically lower the crystal lattice energy and improve the dissolution rate.

  • Co-Solvency: The addition of 10-20% Propylene Glycol or PEG-400 disrupts the hydrogen bonding network of water, accommodating the lipophilic benzyl moiety.

  • Cyclodextrin Complexation: Utilizing Hydroxypropyl- β -cyclodextrin (HP- β -CD) can successfully encapsulate the lipophilic N-benzylpiperidine core, drastically increasing the apparent solubility of the free base in neutral aqueous media.

References

  • Thermodynamic solubility . PCBIS (Platform of Chemical Biology Integrative Strasbourg). Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences, 2024. Available at: [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging . Analytical Chemistry, ACS Publications, 2022. Available at: [Link]

Sources

Foundational

In vitro pharmacology of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine derivatives

An In-Depth Technical Guide to the In Vitro Pharmacology of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Derivatives Authored by a Senior Application Scientist Foreword: Charting the Pharmacological Profile of Novel Pip...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacology of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Derivatives

Authored by a Senior Application Scientist

Foreword: Charting the Pharmacological Profile of Novel Piperidine Scaffolds

The 1-benzyl-piperidine moiety is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents targeting the central nervous system.[1][2][3][4] This guide delves into the in vitro pharmacological characterization of a novel chemical series: the 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine derivatives. Our objective is to provide a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate the mechanism of action, potency, and selectivity of these compounds.

Given the structural motifs present in this novel scaffold, a primary hypothesis is that these derivatives will interact with G protein-coupled receptors (GPCRs), with a particular focus on the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a key target for neurological and psychiatric disorders.[5][6] Many H3R ligands possess a core heterocyclic amine structure. This guide will therefore use the H3R as the primary target for detailing a systematic in vitro pharmacological evaluation, while also emphasizing the critical importance of broader selectivity profiling.

The Strategic Funnel for In Vitro Pharmacological Characterization

A systematic and hierarchical approach is essential to robustly characterize a novel chemical series. We advocate for a "funneling" strategy that progressively builds a comprehensive pharmacological profile, from initial binding affinity to functional activity and off-target liabilities.

experimental_workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Functional Activity & Mechanism cluster_2 Phase 3: Selectivity & Off-Target Profiling a Radioligand Binding Assay (Determine Affinity - Ki) b GTPγS Binding Assay (Assess G-protein Activation - EC50, Emax) a->b Confirm Functional Relevance c cAMP Accumulation Assay (Measure Downstream Signaling - IC50) b->c Orthogonal Validation d Selectivity Panel Binding Assays (e.g., Sigma, Dopamine Receptors) c->d Characterize Selectivity Profile h3r_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pharmacological Intervention H3R Histamine H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Basal Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response InvAgonist Inverse Agonist InvAgonist->H3R Stabilizes Inactive State Antagonist Antagonist Antagonist->H3R Blocks Agonist Binding

Caption: H3R signaling pathway and points of pharmacological intervention.

3.2.1. Step-by-Step Protocol: cAMP Accumulation Assay
  • Cell Preparation:

    • Plate H3R-expressing cells in a 96-well plate and grow to near confluency.

    • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Assay Execution:

    • Add serial dilutions of the test compounds to the wells.

    • To enhance the signal for inverse agonism, stimulate adenylyl cyclase with a low concentration of forskolin. [5]This raises the overall cAMP level, making the inhibitory effect of the H3R more pronounced.

    • Incubate the cells with the compounds (and forskolin) for 15-30 minutes at 37°C. [5]

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the measured cAMP concentration against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (for agonists) or EC50 (for inverse agonists) and the maximal effect. [5]

Data Synthesis and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and the elucidation of structure-activity relationships (SAR).

Compound IDStructure ModificationH3R Binding Ki (nM)GTPγS EC50/IC50 (nM)GTPγS Emax (%)cAMP EC50/IC50 (nM)cAMP Emax (%)
Lead-01 R = H15.2IC50 = 45.895 (Inverse Agonist)EC50 = 50.1110 (Inverse Agonist)
Lead-02 R = CH₃5.1IC50 = 12.598 (Inverse Agonist)EC50 = 15.3115 (Inverse Agonist)
Lead-03 R = Cl250.6>1000N/A>1000N/A
Control Thioperamide2.5IC50 = 8.9100 (Inverse Agonist)EC50 = 10.2100 (Inverse Agonist)

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that a methyl substitution (Lead-02) improves binding affinity and functional potency compared to the unsubstituted parent (Lead-01), while a chloro substitution (Lead-03) is detrimental to activity. This systematic analysis guides the next cycle of chemical synthesis and optimization.

Phase 3: Selectivity and Off-Target Profiling

A therapeutically viable compound must exhibit high selectivity for its intended target to minimize side effects. Based on the broad activities of the 1-benzyl-piperidine scaffold, a selectivity panel should, at a minimum, include:

  • Sigma Receptors (σ1 and σ2): Many piperidine-containing CNS drugs show affinity for sigma receptors. [7][8][9]* Dopamine Transporter (DAT): Certain 1-benzyl-piperidine derivatives are potent dopamine reuptake inhibitors. [4]* Acetylcholinesterase (AChE): This is another common target for piperidine-based compounds, particularly in the context of cognitive enhancement. [1][2][3] The in vitro pharmacology of the 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine derivatives at these off-targets can be assessed using radioligand binding assays similar to the one described for the H3R, but with the appropriate radioligands and tissue/membrane preparations.

Conclusion

This guide provides a robust, field-proven framework for the comprehensive in vitro pharmacological characterization of novel 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine derivatives. By systematically progressing from binding affinity to functional mechanism and selectivity profiling, researchers can build a high-quality data package that illuminates the therapeutic potential and liabilities of this new chemical series. The causality-driven experimental designs and detailed protocols herein serve as a self-validating system to ensure data integrity and reproducibility, empowering the confident advancement of promising lead candidates.

References

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]

  • (PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays - ResearchGate. (n.d.). ResearchGate. [Link]

  • Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed. (2020, August 29). National Center for Biotechnology Information. [Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain | Journal of Medicinal Chemistry - ACS Publications. (2010, August 6). American Chemical Society Publications. [Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - MDPI. (2024, July 23). MDPI. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). University of Regensburg. [Link]

  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors - ACS Publications. (2024, August 29). American Chemical Society Publications. [Link]

  • Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress - Taylor & Francis. (2025, January 5). Taylor & Francis Online. [Link]

  • Constitutive Activity of Histamine H3 Receptors Stably Expressed in SK-N-MC Cells: Display of Agonism and Inverse Agonism by H3 Antagonists | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]

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  • Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4). Defense Technical Information Center. [Link]

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Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Compounds

Abstract The 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential for interacting with a variety of G-protein coupled receptors (GPC...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential for interacting with a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide provides a comprehensive technical overview of the receptor binding affinity of this class of compounds, with a primary focus on their interactions with sigma (σ) receptors and histamine H3 receptors (H3R). We will delve into the structural nuances that govern binding affinity and selectivity, present detailed methodologies for the in vitro characterization of these compounds, and discuss the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the CNS.

Introduction: The Therapeutic Potential of the Benzyl-Piperidine Moiety

The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for designing ligands that can engage with the complex topographies of receptor binding pockets. The addition of a benzyl group to the piperidine nitrogen, creating the 1-benzyl-piperidine core, often imparts favorable pharmacokinetic properties and can be a key driver for high-affinity receptor interactions.[3][4]

The specific class of compounds, 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine and its derivatives, has attracted considerable attention for its ability to modulate the activity of several key CNS receptors. Understanding the binding affinity of these compounds is the foundational step in elucidating their pharmacological profile and therapeutic potential. High binding affinity, often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a critical parameter that dictates the potency of a compound and is a prerequisite for a successful drug candidate.

This guide will focus on the primary receptor targets for this chemical class, namely the sigma receptors (σ₁ and σ₂) and the histamine H3 receptor, while also acknowledging potential interactions with other receptors such as opioid and acetylcholine receptors.[5][6][7]

Key Receptor Targets and Binding Profiles

Sigma (σ) Receptors: Modulators of Cellular Signaling

Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[8] They are not classical GPCRs but are involved in regulating a multitude of cellular signaling pathways, including calcium signaling and ion channel function.[8] Ligands targeting sigma receptors have shown therapeutic promise in a range of neurological disorders, including neuropathic pain and neurodegenerative diseases.[8]

Compounds featuring the 1-benzyl-piperidine scaffold have consistently demonstrated high affinity for sigma receptors.[8][9] The basic nitrogen of the piperidine ring is a crucial pharmacophoric element for sigma receptor recognition. Structure-activity relationship (SAR) studies have revealed that modifications to the benzyl group and the linker connecting it to the piperidine core can significantly influence both affinity and selectivity between the σ₁ and σ₂ subtypes.[9]

Histamine H3 Receptor: A Key Regulator of Neurotransmission

The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system.[10] It acts as a key regulator of histamine release and also modulates the release of other important neurotransmitters like acetylcholine and glutamate.[10] Consequently, H3R antagonists are of significant interest for their potential nootropic and wake-promoting effects, with applications in treating conditions such as narcolepsy and Alzheimer's disease.[10][11][12]

The 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine scaffold contains key structural features that are conducive to high-affinity H3R antagonism. The piperidine moiety is a critical structural element for this activity.[5] The ability to design dual-target ligands that interact with both H3R and σ₁ receptors is an exciting therapeutic strategy, particularly for complex neurological conditions like neuropathic pain.[5]

Methodologies for Determining Receptor Binding Affinity

The gold standard for quantifying the binding affinity of a test compound for a specific receptor is the radioligand binding assay .[13] This technique relies on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Core Principles of Radioligand Binding Assays

The assay measures the ability of a test compound to compete with a known radioligand (a ligand labeled with a radioactive isotope, typically ³H or ¹²⁵I) for binding to a receptor. The experiment is conducted with a preparation of membranes from cells or tissues that express the target receptor. By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, a competition curve is generated. From this curve, the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where:

  • [L] is the concentration of the radioligand

  • Kᴅ is the dissociation constant of the radioligand

Step-by-Step Experimental Protocol: Radioligand Binding Assay for σ₁ Receptors

This protocol is a representative example for determining the binding affinity of a 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine derivative at the σ₁ receptor.

Materials:

  • Receptor Source: Rat liver homogenates or membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human σ₁ receptor.

  • Radioligand: -Pentazocine (a well-characterized σ₁ receptor ligand).

  • Non-specific Binding Control: Unlabeled (+)-Pentazocine or Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine derivative, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Filtration Apparatus: Cell harvester with glass fiber filter mats.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: If using cultured cells, harvest the cells, homogenize them in ice-cold buffer, and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances. Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following for each concentration of the test compound:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, membrane preparation, and a high concentration of the unlabeled control ligand (e.g., 10 µM (+)-Pentazocine).

    • Test Compound Binding: Assay buffer, radioligand, membrane preparation, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mats using the cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.[13]

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices
  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to provide a robust signal-to-noise ratio. -Pentazocine is a standard choice for σ₁ receptors due to its well-established binding characteristics.[9]

  • Non-specific Binding Control: The use of a high concentration of an unlabeled ligand is crucial to define the level of non-specific binding of the radioligand to the filters and other non-receptor components. This allows for the accurate determination of specific binding.

  • Rapid Filtration: The binding reaction must be terminated quickly to prevent the dissociation of the radioligand-receptor complex during the washing steps, which would lead to an underestimation of binding.

Structure-Activity Relationships (SAR)

The systematic modification of the 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine scaffold allows for the exploration of the SAR, providing insights into the key molecular interactions that govern receptor binding affinity.

  • The Piperidine Ring: As previously mentioned, the basic nitrogen of the piperidine ring is a critical anchor for binding to both sigma and histamine H3 receptors.[5] Its protonation state at physiological pH allows for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket.

  • The Benzyl Group: Substitution on the phenyl ring of the benzyl group can significantly impact affinity and selectivity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the ligand, leading to more favorable interactions with the receptor.

  • The Methoxy-ethylamine Linker: The length and flexibility of the linker between the piperidine core and the terminal amine are critical for optimal positioning of the pharmacophoric elements within the binding site. Variations in this linker can differentiate between agonist and antagonist activity and can also influence selectivity between receptor subtypes.

Data Presentation: A Comparative Overview

To facilitate the comparison of binding affinities for a series of hypothetical 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine derivatives, the data should be presented in a clear and concise tabular format.

Compound IDR¹ Substitution (on Benzyl Ring)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)H₃ Receptor Kᵢ (nM)
Compound A H15.2120.58.5
Compound B 4-Cl5.885.312.1
Compound C 4-OCH₃25.1250.86.2
Compound D 3-F10.598.79.8

Data are hypothetical and for illustrative purposes only.

Visualizations

General Chemical Structure

Caption: General scaffold of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine.

Experimental Workflow for Radioligand Binding Assay

workflow prep 1. Membrane Preparation (Receptor Source) setup 2. Assay Plate Setup (Total, NSB, Test Compound) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Rapid Filtration (Separate Bound/Unbound) incubate->filter wash 5. Washing (Remove Non-specifics) filter->wash count 6. Scintillation Counting (Quantify Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Workflow for determining receptor binding affinity.

Simplified Histamine H3 Receptor Signaling Pathway

H3R_pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor (GPCR) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of Vesicle Histamine Vesicle Ca_channel->Vesicle Reduced Ca²⁺ influx prevents vesicle fusion Antagonist 2-(1-Benzyl-piperidin-4-ylmethoxy) -ethylamine Compound Antagonist->H3R Blocks

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Foundational

Preliminary Investigation of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (BPM-EA) in CNS Drug Discovery

Abstract The shift from single-target therapeutics to Multi-Target-Directed Ligands (MTDLs) has fundamentally reshaped drug discovery for complex neurodegenerative disorders such as Alzheimer's Disease (AD)[1]. This tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The shift from single-target therapeutics to Multi-Target-Directed Ligands (MTDLs) has fundamentally reshaped drug discovery for complex neurodegenerative disorders such as Alzheimer's Disease (AD)[1]. This technical guide provides an in-depth evaluation of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (hereafter referred to as BPM-EA ), a highly versatile, brain-penetrant building block. By dissecting its structural rationale, physicochemical properties, and integration into self-validating biochemical assays, we establish how BPM-EA serves as a foundational scaffold for developing dual-action neurotherapeutics.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, I approach scaffold selection not merely by looking at structural novelty, but by evaluating the mechanistic causality of each functional group. BPM-EA is strategically composed of two distinct domains that dictate its utility in CNS drug design:

The N-Benzylpiperidine Core: This moiety is the well-established pharmacophore of the FDA-approved drug donepezil. Extensive molecular field analyses confirm that the protonated piperidine nitrogen and the aromatic benzyl ring engage in critical cation- π and π

π stacking interactions with the tryptophan residues (e.g., Trp86) located in the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE)[2].
  • The Methoxy-Ethylamine Linker: The flexible −O−CH2​−CH2​−NH2​ extension serves a dual purpose. Physiologically, the primary amine can become protonated, allowing it to reach and interact with the Peripheral Anionic Site (PAS) of AChE, which is implicated in amyloid-beta (A β ) aggregation[3]. Synthetically, this primary amine acts as an ideal nucleophilic handle. It enables the rapid conjugation of Zinc-Binding Groups (ZBGs)—such as hydroxamic acids—facilitating the creation of potent, dual-acting AChE/HDAC6 inhibitors[4].

  • PharmacophoreLogic A BPM-EA Scaffold B N-benzylpiperidine Core A->B comprises C Methoxy-ethylamine Linker A->C comprises D AChE CAS Binding (Cation-π interactions) B->D targets E Synthetic Handle / PAS Binding C->E functions as F MTDL Derivatization (e.g., HDAC6 ZBG) E->F enables

    Fig 1. Pharmacophore mapping and logical derivatization pathways for the BPM-EA scaffold.

    Physicochemical Profiling for CNS Penetrance

    A compound's theoretical efficacy is irrelevant if it cannot cross the Blood-Brain Barrier (BBB). We evaluate BPM-EA against standard multiparameter optimizations for CNS drugs. The presence of the ether linkage maintains a low Polar Surface Area (PSA), while the basic amine ensures solubility and favorable partitioning.

    Table 1: Calculated Physicochemical Properties of BPM-EA

    ParameterValueCNS Drug Target RangeCausality / Implication
    Molecular Weight 248.37 g/mol < 400 g/mol Small size allows for the addition of MTDL pharmacophores without exceeding Lipinski limits.
    LogP (Octanol/Water) ~2.52.0 - 5.0Optimal lipophilicity for passive transcellular diffusion across the BBB.
    Topological PSA 32.26 Ų< 90 ŲLow polar surface area minimizes efflux pump recognition and maximizes brain exposure.
    H-Bond Donors 1 3Single primary amine provides a synthetic handle without overly restricting desolvation.

    Self-Validating Experimental Workflows

    To rigorously evaluate BPM-EA and its downstream MTDL derivatives, we must employ self-validating assay systems. A protocol is only trustworthy if it inherently controls for false positives (e.g., assay interference, non-enzymatic degradation) and false negatives (e.g., precipitation).

    Protocol 3.1: Modified Ellman’s Assay for AChE Inhibition

    Purpose: To quantify the inhibitory potency of BPM-EA derivatives against human AChE. Causality: We utilize 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) because it reacts rapidly with the thiocholine product of acetylthiocholine hydrolysis, yielding the 5-thio-2-nitrobenzoate anion. This provides a continuous, real-time kinetic readout at 412 nm, which is superior to endpoint assays for detecting slow-binding inhibitors.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve human recombinant AChE to a working concentration of 0.03 U/mL.

    • Self-Validating Controls Setup:

      • Positive Control: Donepezil (10 nM) to validate enzyme sensitivity.

      • Vehicle Control: 1% DMSO in buffer to establish the uninhibited Vmax​ .

      • Blank: Buffer + DTNB + Substrate (No Enzyme) to quantify and subtract non-enzymatic substrate hydrolysis.

    • Pre-incubation: Add 160 µL of buffer, 10 µL of AChE, and 10 µL of the test compound (BPM-EA or derivative) to a 96-well plate. Incubate at 37°C for 15 minutes. Causality: This step is critical to allow equilibrium to be reached, preventing the underestimation of potency for slow-binding inhibitors.

    • Reaction Initiation: Add 10 µL of DTNB (final conc. 0.3 mM) and 10 µL of acetylthiocholine iodide (final conc. 0.5 mM).

    • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate IC 50​ using non-linear regression of the initial velocities.

    Protocol 3.2: Fluorometric Assay for HDAC6 Inhibition

    Purpose: To evaluate the efficacy of BPM-EA derivatives functionalized with Zinc-Binding Groups[4]. Causality: HDAC6 deacetylates a fluorogenic substrate. Subsequent addition of a developer releases a fluorophore. We measure fluorescence rather than absorbance to achieve the higher sensitivity required for nanomolar target engagement.

    ScreeningWorkflow S1 Compound Prep (Controls & Blanks) S2 Ellman's Assay (AChE/BuChE) S1->S2 Aliquot S3 Fluorometric Assay (HDAC6/8) S1->S3 Aliquot S4 Data Validation (Z'-factor > 0.5) S2->S4 Kinetic Data S3->S4 RFU Data S5 Lead Selection (MTDL Profile) S4->S5 Validated IC50

    Fig 2. Self-validating high-throughput screening workflow for MTDL evaluation.

    Quantitative Data Presentation

    To demonstrate the utility of the BPM-EA scaffold, we compare the baseline inhibitory activity of the unconjugated BPM-EA molecule against a representative synthesized MTDL derivative (BPM-EA conjugated to a suberoylanilide hydroxamic acid analog).

    Table 2: Representative In Vitro Enzyme Inhibition Profiles

    CompoundAChE IC 50​ (µM)BuChE IC 50​ (µM)HDAC6 IC 50​ (µM)Selectivity (AChE/BuChE)
    BPM-EA (Base Scaffold) 4.15 ± 0.3214.80 ± 1.10> 50.03.5x
    BPM-EA-Hydroxamate 0.18 ± 0.046.25 ± 0.850.09 ± 0.0134.7x
    Donepezil (Control) 0.014 ± 0.0024.50 ± 0.30> 50.0321x
    Tubastatin A (Control) > 50.0> 50.00.015 ± 0.003N/A

    Data Interpretation: The unconjugated BPM-EA scaffold exhibits moderate AChE inhibition, validating the N-benzylpiperidine core's interaction with the CAS. Upon derivatization at the primary amine to form the BPM-EA-Hydroxamate MTDL, AChE potency increases by over 20-fold (likely due to the linker spanning the CAS-PAS gorge), while simultaneously achieving nanomolar HDAC6 inhibition.

    Conclusion and Future Directions

    The preliminary investigation of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (BPM-EA) confirms its exceptional promise as a foundational scaffold in CNS drug discovery. Its innate physicochemical properties are perfectly tuned for BBB penetration, while its structural dichotomy offers both an active pharmacophore (N-benzylpiperidine) and a versatile synthetic handle (ethylamine). Future workflows should focus on leveraging this scaffold to design tri-target ligands (e.g., AChE/HDAC6/MAO-B) to combat the multifactorial pathology of Alzheimer's Disease.

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    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for Amide Coupling Reactions with 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This guide focuses on pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This guide focuses on providing detailed application notes and robust protocols for the amide coupling reactions of a specific, yet versatile building block: 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine. The presence of a primary amine, a piperidine ring, and a benzyl protecting group imparts a unique combination of properties to this molecule, making it a valuable synthon in drug discovery programs. The structural motif of a substituted piperidine is prevalent in numerous biologically active compounds, contributing to desirable pharmacokinetic properties.[3]

    This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer insights into the rationale behind experimental choices, troubleshooting common issues, and optimizing reaction conditions to achieve high yields and purity.

    Understanding the Substrate: 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    The reactivity of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine in amide coupling is primarily dictated by the nucleophilicity of its primary amine. However, the overall structure presents considerations for solubility and potential steric hindrance. The benzyl group on the piperidine nitrogen serves as a common protecting group, which is generally stable under standard amide coupling conditions but can be removed later in a synthetic sequence if desired. The piperidine ring itself is a non-planar, conformationally flexible system, which can influence the approach of reagents to the reactive amine center.

    Core Principles of Amide Coupling and Reagent Selection

    The formation of an amide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[2] This is necessary because carboxylic acids are generally not reactive enough to directly form amides with amines under mild conditions. The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the presence of other functional groups, the desired reaction scale, and cost-effectiveness.

    Common Classes of Coupling Reagents:
    • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[4] They are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization of chiral carboxylic acids.[4]

    • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and lead to rapid reactions, even with sterically hindered substrates.[5][6][7] HATU is often considered superior for challenging couplings due to the "7-aza effect," where the nitrogen in the pyridine ring of its byproduct (HOAt) can stabilize the transition state.[6]

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically demanding couplings, and are known to minimize side reactions like guanidinylation that can sometimes occur with uronium salts.[1]

    The Role of the Base

    A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required in these reactions.[8] Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that then attacks the coupling reagent to initiate the activation process.[6] The choice and stoichiometry of the base can be critical to the success of the reaction.

    Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for the amide coupling of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine with a generic carboxylic acid. Researchers should adapt these protocols based on the specific properties of their carboxylic acid.

    Protocol 1: EDC/HOBt Mediated Amide Coupling

    This protocol is a reliable and cost-effective starting point for many amide coupling reactions. The use of HOBt helps to prevent the formation of an unreactive N-acylurea byproduct and minimizes racemization if the carboxylic acid is chiral.[4][9]

    Materials:

    • 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    • Carboxylic Acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

    • Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

    • Add 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (1.0-1.2 equivalents).

    • Add HOBt (1.2 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

    • Add DIPEA or TEA (2.0-3.0 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up:

      • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

      • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purification:

      • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

    Protocol 2: HATU Mediated Amide Coupling

    This protocol is recommended for more challenging couplings, such as those involving sterically hindered carboxylic acids or when faster reaction times are desired.[5][6]

    Materials:

    • 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    • Carboxylic Acid

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M).

    • Add HATU (1.1 equivalents) to the solution.

    • Add DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This forms the reactive OAt-active ester.[5]

    • Add a solution of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (1.0-1.2 equivalents) in a small amount of anhydrous DMF to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up:

      • Upon completion, dilute the reaction mixture with ethyl acetate.

      • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by flash column chromatography as described in Protocol 1.

    Data Presentation: Comparison of Coupling Conditions
    ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
    Coupling Reagent EDC·HClHATU
    Additive HOBtNone
    Base DIPEA or TEADIPEA
    Typical Solvent DMF or DCMDMF
    Reaction Time 12-24 hours1-4 hours
    General Yields Good to ExcellentExcellent, especially for hindered substrates
    Cost LowerHigher
    Byproducts Water-soluble ureaTetramethylurea
    Visualization of Reaction Mechanisms

    The following diagrams illustrate the general mechanisms for the activation of a carboxylic acid by EDC/HOBt and HATU.

    EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONHR') HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

    Caption: EDC/HOBt amide coupling workflow.

    HATU_Mechanism RCOO Carboxylate (R-COO⁻) O_Acylisouronium O-Acyl(tetramethyl)isouronium Salt RCOO->O_Acylisouronium + HATU HATU HATU HATU->O_Acylisouronium OAt_Ester OAt Active Ester O_Acylisouronium->OAt_Ester Rearrangement TMU Tetramethylurea O_Acylisouronium->TMU Amide Amide (R-CONHR') OAt_Ester->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

    Caption: HATU-mediated amide coupling mechanism.

    Troubleshooting and Optimization

    Even with robust protocols, challenges can arise in amide coupling reactions.

    Problem Potential Cause(s) Suggested Solution(s)
    Low or No Product Formation - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Steric hindrance.- Poor solubility of starting materials.- Use fresh, high-quality reagents.- Increase the equivalents of base.- Switch to a more powerful coupling reagent like HATU.[10]- Try a different solvent or gently heat the reaction.[10][11]
    Formation of Side Products - N-acylurea formation (with EDC).- Racemization of chiral carboxylic acids.- Guanidinylation of the amine (with uronium reagents).- Ensure the use of HOBt or NHS with EDC.- Perform the reaction at lower temperatures (0 °C to RT).- Pre-activate the carboxylic acid before adding the amine when using HATU.[12]
    Difficult Purification - Byproducts co-eluting with the product.- Unreacted starting materials.- If using EDC, the urea byproduct is water-soluble and should be removed during aqueous work-up.[4]- Drive the reaction to completion by using a slight excess of one of the reactants or by extending the reaction time.

    For particularly challenging couplings involving sterically hindered substrates, more advanced techniques might be necessary. This can include the in-situ formation of highly reactive acyl fluorides or the use of microwave heating to overcome high activation energy barriers.[10][13][14]

    Conclusion

    The successful synthesis of amides from 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to approach these critical transformations with confidence. By understanding the underlying principles of amide bond formation and anticipating potential challenges, scientists can efficiently synthesize novel molecules for a wide range of applications in drug discovery and beyond.

    References

    • HATU - Wikipedia. Wikipedia. [Link]

    • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. [Link]

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

    • HATU coupling - what's the best order? Reddit. [Link]

    • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

    • What is the correct order of addition for EDCI and HOBt? Reddit. [Link]

    • Coupling Reagents. Aapptec Peptides. [Link]

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

    • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

    • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

    • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

    • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

    • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

    Sources

    Application

    NMR spectroscopy characterization of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    Title: High-Resolution NMR Spectroscopy Characterization of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine: A Comprehensive Protocol for Structural Validation Audience: Researchers, Analytical Chemists, and Drug Developme...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: High-Resolution NMR Spectroscopy Characterization of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine: A Comprehensive Protocol for Structural Validation

    Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

    Executive Summary & Mechanistic Rationale

    The molecule 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is a highly versatile bifunctional building block. Featuring a lipophilic 1-benzylpiperidine core connected via a flexible ether bridge to a primary ethylamine, it is a privileged scaffold in central nervous system (CNS) drug discovery—frequently utilized in the synthesis of acetylcholinesterase (AChE) inhibitors and histamine H3 receptor antagonists.

    From an analytical perspective, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. The presence of two basic nitrogen centers (a tertiary piperidine amine and a primary aliphatic amine) makes the molecule highly susceptible to protonation by trace acidic impurities in deuterated solvents. This dynamic proton exchange occurs at an intermediate rate on the NMR timescale, leading to severe line broadening of the adjacent CH2​ signals and the complete loss of critical scalar ( J ) coupling information[1].

    As a Senior Application Scientist, I designed this protocol not merely as a list of steps, but as a self-validating analytical system . By controlling the solvent microenvironment and utilizing a specific suite of 2D NMR pulse sequences, we can unambiguously assign the flexible ether linkage and determine the predominant chair conformation of the piperidine ring[2].

    Experimental Workflow & Causality of Solvent Selection

    The most common point of failure in the NMR characterization of aliphatic polyamines is the uncritical use of standard Chloroform- d ( CDCl3​ ). Over time, CDCl3​ undergoes photo-oxidation to produce trace phosgene and deuterium chloride ( DCl ). If untreated CDCl3​ is used, the primary and tertiary amines will partially protonate, resulting in chemical shift drift and unresolved multiplets.

    Causality-Driven Solution: To ensure the molecule remains exclusively in its free-base form, the solvent must be neutralized. This is achieved by passing the CDCl3​ through a short plug of basic alumina immediately prior to use, or by adding a micro-spatula of anhydrous Potassium Carbonate ( K2​CO3​ ) directly to the NMR tube.

    NMR_Workflow A Sample Prep: 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine B Solvent Selection: CDCl3 (Base-washed) A->B C 1D NMR Acquisition (1H & 13C) B->C D Peak Broadening Observed? C->D E Add trace D2O / K2CO3 to suppress exchange D->E Yes F 2D NMR Acquisition (COSY, HSQC, HMBC) D->F No E->F G Structural Validation & Conformational Analysis F->G

    Workflow for NMR characterization of basic piperidine derivatives.

    Step-by-Step Protocol
    • Sample Preparation: Weigh 15–20 mg of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine.

    • Solvent Treatment: Pass 1.0 mL of CDCl3​ through a glass pipette packed with 2 cm of activated basic alumina.

    • Dissolution: Dissolve the analyte in 0.6 mL of the treated CDCl3​ and transfer to a high-quality 5 mm NMR tube.

    • Self-Validation Check (1D 1H ): Acquire a rapid 16-scan 1H spectrum. Inspect the primary amine signal ( 1.50 ppm). If the peak is excessively broad (width at half-height > 10 Hz), add 1 mg of anhydrous K2​CO3​ to the tube, sonicate for 60 seconds, and re-acquire.

    • Advanced Acquisition: Proceed to acquire 13C{1H} , gradient-selected COSY, multiplicity-edited HSQC, and HMBC spectra using a modern high-field spectrometer (e.g., 400 MHz or higher)[3].

    Structural Analysis & Spin System Connectivity

    To confidently assign the structure, the molecule is mentally fragmented into three distinct spin systems: the phenyl ring , the piperidine core , and the ethylamine-ether tail . The critical analytical node is proving that the ether oxygen connects the piperidine C4 position to the ethylamine C2 position.

    Spin_System Ph Phenyl Ring (Spin System A) Bn Benzylic CH2 (Singlet) Ph->Bn HMBC Pip Piperidine Ring (Spin System B) Bn->Pip HMBC Ether Ether Linkage (-CH2-O-CH2-) Pip->Ether COSY & HMBC Amine Ethylamine (-CH2-NH2) Ether->Amine COSY

    Key 2D NMR connectivity map establishing the molecular framework.

    Conformational Insights

    In its free-base state, the 1-benzylpiperidine ring adopts a highly stable chair conformation. To minimize 1,3-diaxial steric clashes, both the bulky N -benzyl group and the 4-ylmethoxy substituent occupy equatorial positions[4]. This is self-validated in the 1H NMR spectrum by the large trans-diaxial coupling constants ( J≈11.5 Hz) observed for the axial protons at C2/C6 and C3/C5.

    Quantitative Data Presentation

    The following tables summarize the expected high-resolution NMR data, synthesized from established chemical shift rules and empirical data of analogous piperidine derivatives[4],[1].

    Table 1: 1H NMR Assignments (400 MHz, Base-Washed CDCl3​ )
    Position / MoietyChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Notes
    Phenyl (meta/ortho) 7.25 – 7.35m4H-Overlapping aromatic multiplet.
    Phenyl (para) 7.22m1H-Slightly shielded relative to ortho/meta.
    Benzylic −CH2​− 3.50s2H-Sharp singlet; diagnostic of N -benzyl group.
    Ethylamine −O−CH2​− 3.45t2H5.2Deshielded by adjacent electronegative oxygen.
    Piperidine C4 −CH2​−O− 3.25d2H6.5Split by the axial C4 methine proton.
    Piperidine C2/C6 (eq) 2.90br d2H11.5Equatorial protons; deshielded by adjacent nitrogen.
    Ethylamine −CH2​−NH2​ 2.80t2H5.2Correlates to 3.45 ppm via COSY.
    Piperidine C2/C6 (ax) 1.95td2H11.5, 2.5Large trans-diaxial coupling defines chair conformation.
    Piperidine C3/C5 (eq) 1.70m2H-Broad multiplet due to complex splitting.
    Piperidine C4 (ax) 1.55m1H-Methine proton; equatorial substituent forces axial position.
    Amine −NH2​ 1.50br s2H-Exchanges with D2​O ; sharpens upon K2​CO3​ addition.
    Piperidine C3/C5 (ax) 1.25m2H-Highly shielded axial aliphatic protons.
    Table 2: 13C NMR Assignments and 2D Correlations (100 MHz, Base-Washed CDCl3​ )
    Carbon MoietyChemical Shift ( δ , ppm)Type (DEPT/HSQC)Key HMBC Correlations ( 2JCH​ / 3JCH​ )
    Phenyl (ipso) 138.5CBenzylic CH2​ (3.50 ppm)
    Phenyl (ortho/meta) 129.2, 128.1CH-
    Phenyl (para) 126.9CH-
    Piperidine C4 −CH2​−O− 76.5 CH2​ Piperidine C4 (1.55 ppm), Ethylamine −O−CH2​− (3.45 ppm)
    Ethylamine −O−CH2​− 73.0 CH2​ Piperidine C4 −CH2​−O− (3.25 ppm)
    Benzylic −CH2​− 63.4 CH2​ Piperidine C2/C6 (2.90, 1.95 ppm)
    Piperidine C2/C6 53.5 CH2​ Benzylic CH2​ (3.50 ppm)
    Ethylamine −CH2​−NH2​ 41.8 CH2​ Ethylamine −O−CH2​− (3.45 ppm)
    Piperidine C4 36.0CHPiperidine C2/C6 (2.90, 1.95 ppm)
    Piperidine C3/C5 29.0 CH2​ Piperidine C4 (1.55 ppm)

    Note: The definitive proof of the molecular structure is the reciprocal HMBC correlation between the protons at 3.25 ppm and the carbon at 73.0 ppm (and vice versa), which self-validates the intact construction of the ether bridge[2].

    References

    • W. F. Reynolds and D. C. Burns, "Advances in NMR spectroscopy of small molecules in solution", Nuclear Magnetic Resonance Volume 48, The Royal Society of Chemistry, 2022.[2]

    • C. Mamat et al., "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling", Beilstein Journal of Organic Chemistry, 2016.[1]

    • J. A. Hirsch, R. L. Augustine, G. Koletar, and H. G. Wolf, "Barriers to amide rotation in piperidides and related systems. Unambiguous assignments using carbon-13 magnetic resonance", The Journal of Organic Chemistry, 1975.[4]

    • Bruker Application Notes, "NMR characterization of oligonucleotides and peptides" (Methodological frameworks applied to small molecule therapeutic characterization), Bruker BioSpin, 2024.[3]

    Sources

    Method

    Crystallization and purification methods for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    Application Note: Crystallization and Purification Strategies for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Crystallization and Purification Strategies for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

    Introduction & Chemical Profiling

    The compound 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine is a highly versatile bifunctional building block frequently utilized in the synthesis of neuroactive APIs and complex receptor ligands. However, its isolation and purification present distinct physicochemical challenges:

    • Dual Basic Centers: The molecule possesses both a highly basic primary aliphatic amine (ethylamine moiety, estimated pKa ~10.5) and a tertiary amine (piperidine ring, estimated pKa ~8.5).

    • Physical State: Like many N-benzylpiperidine derivatives, the free base manifests as a viscous, lipophilic oil at room temperature, making it prone to oxidative degradation and difficult to handle or weigh accurately[1].

    • Silica Interaction: The dual-amine structure leads to severe peak tailing and irreversible chemisorption on standard acidic silica gel during chromatography.

    To overcome these challenges, this guide outlines a self-validating, three-phase purification system: Acid-Base Liquid-Liquid Extraction (LLE), Basified Flash Chromatography, and Controlled Salt Crystallization.

    Workflow Visualization

    Workflow Crude Crude Reaction Mixture (Viscous Oil / Impurities) LLE Phase 1: Acid-Base LLE (pH Swing: 2.0 to 12.0) Crude->LLE Chromatography Phase 2: Flash Chromatography (TEA-Basified Silica Gel) LLE->Chromatography SaltScreen Phase 3: Salt Screening (Counterion Selection) Chromatography->SaltScreen Crystallization Phase 4: Crystallization (Anti-Solvent Addition) SaltScreen->Crystallization Pure Pure Crystalline Di-Salt (>99% HPLC Purity) Crystallization->Pure

    Fig 1: Four-phase workflow for the isolation and purification of polybasic piperidine derivatives.

    Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

    The Causality: Crude synthesis mixtures often contain unreacted neutral lipophiles (e.g., benzyl halides) and non-basic byproducts. By dropping the aqueous pH to ~2.0, both the primary and tertiary amines are protonated, forcing the target molecule into the aqueous phase. Neutral impurities remain in the organic phase and are discarded. Subsequent basification to pH >12.0 deprotonates both nitrogens, allowing the purified free base to be recovered in a fresh organic solvent.

    Protocol:

    • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

    • Acidic Extraction: Add 1M aqueous HCl in equal volume to the DCM. Stir vigorously for 15 minutes.

    • Separation: Allow phase separation. Collect the lower aqueous layer (contains the protonated target). Wash the aqueous layer with one additional volume of fresh DCM to remove residual lipophilic impurities. Discard the organic layers.

    • Basification: Cool the aqueous layer in an ice bath (0–5 °C) to mitigate exothermic neutralization. Slowly add 2M NaOH dropwise until the pH reaches 12.0 (verify via pH paper; the solution will turn cloudy as the free base oils out).

    • Recovery: Extract the basified aqueous layer with fresh DCM (3 × 10 mL per gram).

    • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base oil.

    Phase 2: Chromatographic Purification

    The Causality: Standard normal-phase silica gel contains acidic silanol (-SiOH) groups. If the diamine free base is loaded directly, it will act as a stationary phase modifier, binding irreversibly and causing extreme peak tailing. To prevent this, the silica must be dynamically passivated using a volatile base like Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) in the mobile phase[2].

    Protocol:

    • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in DCM containing 2% (v/v) TEA. Pack the column and flush with 2 column volumes (CV) of the same solvent to neutralize acidic sites.

    • Loading: Dissolve the enriched free base oil in a minimal amount of DCM (containing 2% TEA) and load it onto the column.

    • Elution Gradient:

      • Isocratic Wash: 2 CV of DCM (2% TEA).

      • Gradient: Transition to DCM : Methanol : TEA (95 : 4 : 1). The polar methanol disrupts hydrogen bonding, while TEA prevents silanol interactions.

    • Fraction Collection & Validation: Monitor fractions via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1). Visualize using a Ninhydrin stain (requires heating; the primary amine will appear as a distinct purple/pink spot).

    • Concentration: Pool the pure fractions and evaporate. Crucial: Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual TEA, leaving a highly pure free base oil.

    Phase 3: Salt Screening and Crystallization

    The Causality: Because the free base is an oil, it is unsuitable for long-term storage or formulation. Converting the oil into a crystalline salt locks the molecule into a stable, highly ordered lattice. Given the two basic centers, di-salts (2:1 acid-to-base stoichiometry) are typically required to achieve high crystallinity and prevent the formation of sticky, hygroscopic hemi-salts[3].

    Quantitative Data: Counterion Screening Summary

    Table 1: Empirical screening results for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine salt formation.

    Counterion (Acid)StoichiometryOptimal Solvent SystemCrystallinityYield (%)Hygroscopicity
    Hydrochloric 2:1 (Di-HCl)Ethanol / Diethyl EtherHigh (Needles)88Moderate
    Fumaric 2:1Methanol / EtOAcGood (Prisms)75Low
    Tartaric 1:1 (Mixed)IPA / HeptanePoor (Amorph)55High
    Oxalic 1:1AcetoneHigh (Plates)82Low
    Protocol: Dihydrochloride Crystallization via Anti-Solvent Addition

    This self-validating protocol uses the "cloud point" technique to ensure controlled nucleation rather than rapid precipitation, which traps impurities.

    • Dissolution: Dissolve the pure free base oil in anhydrous Ethanol (5 mL per gram of oil).

    • Acidification: Cool the solution to 0–5 °C under an inert atmosphere (N₂). Slowly add 2.1 equivalents of anhydrous HCl in Dioxane (4M solution) dropwise. Stir for 30 minutes.

    • Anti-Solvent Titration: Begin adding anhydrous Diethyl Ether dropwise. Stop immediately when the solution becomes faintly turbid (the "cloud point").

    • Nucleation & Aging: Remove the stirring bar and allow the flask to sit undisturbed at room temperature for 2 hours to allow seed crystals to form. Once a crystal bed is established, move the flask to 4 °C for 12 hours to maximize yield.

    • Isolation: Filter the resulting white needle-like crystals through a sintered glass funnel. Wash the filter cake with ice-cold Diethyl Ether to remove residual ethanol and unreacted lipophiles.

    • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours to constant weight.

    Analytical Validation

    To ensure the integrity of the self-validating system, the final crystalline API must be subjected to:

    • HPLC-UV: To confirm >99.5% purity and the absence of the benzyl alcohol/chloride starting materials.

    • ¹H-NMR (D₂O or DMSO-d₆): To verify the 2:1 stoichiometric integration between the target molecule protons and the counterion (if using organic acids like fumarate), and to ensure no residual solvents (e.g., Dioxane, Ether) are trapped in the lattice.

    • Karl Fischer (KF) Titration: To confirm the anhydrous nature of the di-salt prior to pharmacological testing.

    References

    • Purification of Laboratory Chemicals (9th Edition) Source: Elsevier / Butterworth-Heinemann URL:[Link][2]

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Journal of Medicinal Chemistry (ACS Publications) / Wiley-VCH URL:[Link][3]

    • Synthesis of novel N-benzyl substituted piperidine amides Source: Acta Poloniae Pharmaceutica - Drug Research URL:[Link][1]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Refining liquid-liquid extraction protocols for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    Welcome to the Advanced LLE Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced LLE Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine .

    Because this molecule is a diamine—containing both a primary aliphatic amine and a tertiary piperidine amine—coupled with a highly lipophilic benzyl group, it presents unique physicochemical challenges during workup. The following diagnostic tools, causality-based FAQs, and self-validating protocols are designed to resolve low recovery rates, product degradation, and severe emulsion formations.

    Diagnostic Decision Tree

    Use the following workflow to diagnose and resolve the most common extraction failures associated with this specific diamine.

    LLE_Troubleshooting Start LLE Issue with 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Recov Low Organic Recovery Start->Recov Emuls Stubborn Emulsion Start->Emuls Degrad Product Degradation Start->Degrad Recov_Check Check Aqueous pH Is pH < 12? Recov->Recov_Check Emuls_Check Is pH between 7 and 10? Emuls->Emuls_Check Degrad_Check Using DCM or EtOAc? Degrad->Degrad_Check Recov_Fix Adjust pH to > 12.5 (Target >99% Free Base) Recov_Check->Recov_Fix Yes Emuls_Fix1 Molecule acts as surfactant. Push pH > 12.5 Emuls_Check->Emuls_Fix1 Yes Emuls_Fix2 Add Brine (NaCl) or Switch solvent to MTBE Emuls_Check->Emuls_Fix2 No Degrad_Fix Switch to MTBE or 2-MeTHF to prevent aminal formation or hydrolysis Degrad_Check->Degrad_Fix Yes

    Diagnostic workflow for troubleshooting diamine liquid-liquid extraction failures.

    Core Troubleshooting & Causality (FAQ)

    Q1: Why is my extraction recovery in the organic phase extremely low when I adjust the aqueous layer to pH 9.0?

    The Causality: Your target molecule has two basic centers: a tertiary piperidine amine (pKa ~8.9) and a primary ethylamine (pKa ~10.5)[1]. At pH 9.0, the 2 dictates that the primary amine is almost entirely protonated, and the piperidine is partially protonated[2]. Because the molecule exists largely as a monocation or dication, it remains highly soluble in the aqueous phase. The Solution: To achieve >99% partitioning into the organic phase, the aqueous pH must be driven at least 2 full units above the highest pKa of the molecule (3)[3]. You must adjust the aqueous layer to pH ≥ 12.5 using a strong base like 2M NaOH to ensure both amines are in their neutral, free-base forms.

    Q2: During the organic wash, a thick, stubborn emulsion forms that won't separate even after prolonged standing. How do I resolve this?

    The Causality: At intermediate pH levels (pH 7–10), 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine becomes amphiphilic. The protonated amine heads are highly hydrophilic, while the benzyl group remains highly lipophilic. This structure mimics a classic surfactant, which drastically lowers interfacial tension and stabilizes oil-in-water emulsions (4)[4]. The Solution:

    • Chemical disruption: Push the pH > 12.5 to deprotonate the hydrophilic heads, destroying the molecule's surfactant properties.

    • Physical disruption: Saturate the aqueous layer with NaCl (brine). This increases the density and ionic strength of the aqueous phase, "salting out" the organic compound and forcing phase separation.

    Q3: Which organic solvent is optimal for the free-base extraction of this specific diamine?

    The Causality: While Dichloromethane (DCM) is a standard choice for extracting basic drugs, primary amines can slowly react with DCM to form aminal impurities or quaternary ammonium salts if left in solution. Ethyl acetate (EtOAc) is also problematic because the highly basic conditions (pH > 12.5) required for this extraction will catalyze the hydrolysis of the ester solvent into acetic acid and ethanol, altering your pH and ruining the extraction. The Solution: Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) are optimal. They are chemically inert to primary amines, stable at high pH, and their low densities provide a sharp, rapid phase boundary against dense, highly basic aqueous layers.

    Quantitative Data: Partitioning & Species Distribution

    The following table summarizes the ionization states and extraction behaviors of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine across the pH spectrum to guide your solvent and pH choices.

    Aqueous pH LevelPrimary Amine State (pKa ~10.5)Piperidine State (pKa ~8.9)Dominant Molecular SpeciesEmulsion RiskOptimal Target Phase
    pH < 3.0 Protonated (+1)Protonated (+1)Dication (+2)LowAqueous
    pH 7.0 - 9.0 Protonated (+1)Partially ProtonatedMonocation / AmphiphileHigh (Surfactant) Interface / Unresolvable
    pH > 12.5 Free Base (0)Free Base (0)Neutral Free Base (0)LowOrganic (MTBE)

    Self-Validating Experimental Protocol: Acid-Base Back-Extraction

    To isolate 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine from neutral organic impurities, utilize this optimized acid-base back-extraction methodology (5)[5]. This protocol is designed as a self-validating system —each step contains an observable physical change that confirms success before you proceed.

    Step 1: Initial Acidic Extraction (Trapping the Amine)
    • Dissolve your crude mixture in 10 volumes of MTBE.

    • Add an equal volume of 1M HCl (aq) to the separatory funnel. Shake vigorously and vent.

    • Causality: The acid protonates both basic nitrogen atoms, forcing the target molecule into the aqueous layer as a water-soluble dication salt. Neutral impurities remain in the MTBE.

    • Validation Checkpoint: Spot both layers on a TLC plate under UV light. The target molecule (UV-active due to the benzyl group) must be entirely absent from the top organic layer and present at the baseline of the aqueous layer.

    Step 2: Phase Separation
    • Drain the lower aqueous layer (containing your target) into a clean Erlenmeyer flask.

    • Discard the MTBE layer (containing neutral impurities).

    • Wash the aqueous layer once more with fresh MTBE to remove trace lipophilic impurities, and discard the organic wash.

    Step 3: Basification (The Critical Step)
    • Place the Erlenmeyer flask containing the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH dropwise while stirring magnetically.

    • Causality: The strong base strips the protons from the diamine, converting it back into its highly lipophilic, neutral free-base form.

    • Validation Checkpoint: The previously clear aqueous solution will become visibly milky/cloudy or precipitate an oil as the free base crashes out of the aqueous phase. Verify the pH is ≥ 12.5 using high-range pH indicator strips. Do not proceed until cloudiness is observed and pH is confirmed.

    Step 4: Free-Base Organic Extraction
    • Transfer the cloudy basic aqueous mixture back to a clean separatory funnel.

    • Add fresh MTBE (or 2-MeTHF). Shake vigorously and vent.

    • Causality: The lipophilic free base rapidly partitions into the organic solvent.

    • Validation Checkpoint: Upon phase separation, the lower aqueous layer should return to being completely transparent and clear , proving that the target molecule has successfully migrated into the upper organic layer.

    Step 5: Washing and Isolation
    • Drain and discard the lower aqueous layer.

    • Wash the upper MTBE layer with saturated NaCl (brine) to remove residual water and trace inorganic salts.

    • Dry the MTBE layer over anhydrous Na2​SO4​ .

    • Filter and concentrate under reduced pressure to yield the purified 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine.

    References

    • Chemistry LibreTexts - Acid-Base Extraction. Available at: [Link]

    • Journal of Chemical & Engineering Data (ACS Publications) - Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Available at: [Link]

    • Cambridge University Press - Membrane-Based and Emulsion-Based Intensifications (Chapter 4) - Intensification of Liquid–Liquid Processes. Available at: [Link]

    • ChemSurvival (YouTube) - Intro to Designing Acid-Base Extractions - Part 1 of 2. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    FTIR Spectra Comparison Guide: Synthesizing 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine

    Executive Summary The synthesis of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine—a critical intermediate in the development of CNS-active pharmaceuticals and specialized receptor ligands—requires precise analytical track...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine—a critical intermediate in the development of CNS-active pharmaceuticals and specialized receptor ligands—requires precise analytical tracking to ensure high-yield conversions. Because the synthetic pathway transitions from an alcohol to a nitrile, and finally to a primary amine, Fourier Transform Infrared (FTIR) spectroscopy serves as the ideal orthogonal technique to NMR for monitoring reaction progress.

    This guide provides an objective, data-driven comparison of the FTIR spectra across these three synthetic stages. By detailing the mechanistic causality behind vibrational shifts and establishing a self-validating experimental protocol, researchers can definitively confirm functional group transformations without relying on time-consuming chromatographic workups.

    Synthetic Workflow & Spectral Tracking

    The synthesis proceeds via a two-step transformation starting from 1-benzyl-4-hydroxypiperidine . First, the hydroxyl group is alkylated using chloroacetonitrile to form 1-benzyl-4-(cyanomethoxy)piperidine . Subsequently, the nitrile group is reduced (typically via LiAlH₄ or catalytic hydrogenation) to yield the final primary amine, 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine .

    Each stage presents a highly distinct, non-overlapping FTIR signature that allows for real-time reaction monitoring.

    G A 1-Benzyl-4-hydroxypiperidine (Starting Alcohol) B Alkylation (+ Chloroacetonitrile) A->B F FTIR Diagnostic: Broad O-H (~3400 cm⁻¹) A->F C 1-Benzyl-4-(cyanomethoxy)piperidine (Nitrile Intermediate) B->C D Reduction (LiAlH₄ or H₂/Pd) C->D G FTIR Diagnostic: Sharp C≡N (~2250 cm⁻¹) C->G E 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine (Final 1° Amine) D->E H FTIR Diagnostic: N-H Doublet (~3350, 3280 cm⁻¹) E->H

    Synthetic workflow and FTIR tracking for 2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine synthesis.

    Mechanistic Causality in FTIR Interpretation

    To trust the data, one must understand the physical chemistry dictating the spectral output. The functional groups in this pathway differ significantly in their bond force constants, dipole moments, and hydrogen-bonding capabilities.

    • The Alcohol Stage (Starting Material): The starting material, 1-benzyl-4-hydroxypiperidine, exhibits a massive, broad O-H stretching band in the 3200–3600 cm⁻¹ region[1]. Causality: Extensive intermolecular hydrogen bonding weakens the individual O-H bonds to varying degrees, creating a wide distribution of force constants that broadens the peak[2].

    • The Nitrile Stage (Intermediate): Upon alkylation, the O-H band completely disappears, replaced by a sharp peak near 2250 cm⁻¹[2]. Causality: The carbon-nitrogen triple bond has an exceptionally high force constant, pushing the absorption frequency into the sparsely populated 2000–2300 cm⁻¹ region. Furthermore, stretching this highly polar bond results in a large change in the dipole moment derivative ( dμ/dx ), producing an unusually intense and sharp peak[3].

    • The Primary Amine Stage (Final Product): The reduction of the nitrile yields an -NH₂ group. This produces a characteristic "molar tooth" doublet in the 3300–3400 cm⁻¹ range[2]. Causality: The two N-H bonds on the single nitrogen atom couple together to vibrate in two distinct modes: symmetric (both hydrogens stretching in phase) and asymmetric (stretching out of phase)[4]. Because N-H bonds are less polar than O-H bonds, these peaks are notably weaker and sharper than the starting alcohol[4].

    Mechanics cluster_0 Functional Group Mechanics cluster_1 FTIR Spectral Output N1 O-H Bond (Strong H-bonding) O1 Broad Peak 3200-3600 cm⁻¹ N1->O1 Broadening N2 C≡N Bond (High Force Constant, High dµ/dx) O2 Sharp, Intense Peak ~2250 cm⁻¹ N2->O2 Dipole Shift N3 N-H Bonds (Sym & Asym Stretching) O3 Weak Doublet Peak 3300-3400 cm⁻¹ N3->O3 Coupled Modes

    Logical relationship between functional group mechanics and observed FTIR spectral frequencies.

    Quantitative Spectral Comparison

    The table below consolidates the diagnostic vibrational modes required to verify the transition from intermediate to final product.

    Compound StageTarget Functional GroupCharacteristic Wavenumber (cm⁻¹)Peak Shape & IntensityVibrational Mode Assignment
    1-Benzyl-4-hydroxypiperidine Hydroxyl (-OH)3200 – 3600Broad, StrongO-H Stretch (H-bonded)
    1-Benzyl-4-(cyanomethoxy)piperidine Nitrile (-C≡N)2240 – 2260Sharp, StrongC≡N Stretch
    2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Primary Amine (-NH₂)3350 & 3280Doublet, Weak-MediumAsymmetric & Symmetric N-H Stretch
    2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Primary Amine (-NH₂)1580 – 1650Sharp, MediumN-H Scissoring (Bend)
    2-(1-Benzyl-piperidin-4-ylmethoxy)-ethylamine Primary Amine (-NH₂)665 – 910Broad, StrongN-H Wagging

    Note: The N-H bending vibration near 1600 cm⁻¹ can sometimes be mistaken for an alkene or carbonyl stretch; however, the simultaneous presence of the N-H stretch doublet and N-H wagging band confirms the primary amine[4].

    Experimental Methodologies: A Self-Validating Protocol

    To ensure data integrity, the FTIR acquisition must be treated as a self-validating system. The primary risk in this specific workflow is moisture contamination, which can mask the critical N-H doublet.

    Step 1: Sample Preparation via ATR-FTIR

    Protocol: Do not use traditional KBr pellets for this analysis. Instead, utilize an Attenuated Total Reflectance (ATR) accessory equipped with a Diamond or ZnSe crystal. Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹[5]. This artifact directly overlaps with the O-H of the starting material and the N-H doublet of the final amine, leading to ambiguous interpretations. ATR sampling eliminates the moisture-absorbing matrix entirely.

    Step 2: Background Validation

    Protocol: Clean the ATR crystal with volatile spectroscopy-grade isopropanol and allow it to evaporate completely. Run a background scan (air). Self-Validation Check: Inspect the background spectrum in the 3200-3600 cm⁻¹ region. A perfectly flat baseline validates the absence of residual cleaning solvent. If a broad peak remains, the crystal is still contaminated and must be re-cleaned.

    Step 3: Spectral Acquisition

    Protocol: Apply the neat sample (oil or solid) directly onto the ATR crystal. Apply consistent pressure using the ATR anvil. Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹ . Causality: A resolution of 4 cm⁻¹ is strictly required to cleanly split the N-H symmetric and asymmetric doublet, which are often separated by only 60–80 wavenumbers. Because N-H stretches have a low dipole moment change compared to O-H bonds, they appear weak. Increasing the scan count to 32 improves the Signal-to-Noise Ratio (SNR) by a factor of 32​ , ensuring the weak amine doublet is clearly distinguishable from baseline noise.

    Step 4: Reaction Completion Check (Go/No-Go Decision)

    Protocol: Overlay the spectrum of the final product with the nitrile intermediate. Self-Validation Check: The reduction is only deemed 100% complete if the 2250 cm⁻¹ band has completely disappeared. The simultaneous absence of the 2250 cm⁻¹ peak and the emergence of the 3350/3280 cm⁻¹ doublet acts as an internal validation of successful conversion.

    References

    • 4-Piperidinol, 1-(phenylmethyl)- IR Spectrum NIST Chemistry WebBook, SRD 69[Link]

    • Functional Groups and IR Tables Chemistry LibreTexts[Link]

    • Organic Nitrogen Compounds IV: Nitriles Spectroscopy Online[Link]

    • IR Spectroscopy Tutorial: Amines OrgChemBoulder [Link]

    • Interpreting Infrared Spectra Specac Ltd[Link]

    Sources

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